(Z)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Description
The compound “(Z)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide” is a structurally complex molecule featuring a pyrrole core substituted with 4-methoxyphenyl and methyl groups, coupled with a cyano-enamide moiety linked to an imidazole-containing alkyl chain. Its synthesis likely involves multi-step organic reactions, including N-acylation of intermediates with acid chlorides, as described in analogous syntheses of benzimidazolone derivatives . Structural elucidation would rely on nuclear magnetic resonance (NMR) spectroscopy (e.g., $^1$H-NMR and $^13$C-NMR), elemental analysis, and crystallographic tools such as SHELX and WinGX/ORTEP for Windows for precise determination of stereochemistry and anisotropic displacement parameters .
Properties
IUPAC Name |
(Z)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-17-13-19(18(2)28(17)21-5-7-22(30-3)8-6-21)14-20(15-24)23(29)26-9-4-11-27-12-10-25-16-27/h5-8,10,12-14,16H,4,9,11H2,1-3H3,(H,26,29)/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUCVFDVGFKSBJ-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=C(C#N)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)/C=C(/C#N)\C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key functional groups:
- Imidazole ring : Imparts biological activity through interactions with various biological targets.
- Pyrrole moiety : Known for its role in drug design due to its ability to form stable interactions with proteins.
- Cyano group : Enhances the compound's reactivity and potential for binding to target sites.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : The imidazole and pyrrole components may interact with various receptors, influencing signaling pathways associated with cell growth and apoptosis.
Anticancer Activity
A series of experiments have demonstrated the compound's effectiveness against various cancer cell lines. Table 1 summarizes the IC50 values obtained from these studies.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| SW480 (Colon Cancer) | 5.0 | |
| HCT116 (Colon Cancer) | 2.0 | |
| MCF7 (Breast Cancer) | 10.0 | |
| A549 (Lung Cancer) | 8.0 |
Mechanistic Studies
Mechanistic studies have revealed that the compound induces apoptosis in cancer cells through:
- Activation of caspase pathways.
- Modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis.
Case Studies
Case Study 1: In Vivo Efficacy
In a study involving xenografted HCT116 tumors in BALB/c nu/nu mice, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's potential as an effective anticancer agent in vivo.
Case Study 2: Pharmacokinetics
Pharmacokinetic profiling indicated that this compound possesses favorable absorption properties with a bioavailability exceeding 70%. This suggests potential for oral administration in therapeutic settings.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Features
Research Findings and Methodological Insights
Synthetic Flexibility : The use of acid chlorides for N-acylation (as in the target compound) allows for modular derivatization, contrasting with CDI-mediated cyclization in benzimidazolone synthesis .
Crystallographic Refinement : Tools like SHELXL and WinGX/ORTEP enable precise structural determination for both the target compound and analogs, though the pyrrole system’s planarity may pose challenges in resolving anisotropic displacement parameters compared to benzimidazolones .
Q & A
Q. What are the recommended synthetic routes for (Z)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide?
A multi-step synthesis is typically employed, starting with the preparation of the pyrrole and imidazole intermediates. Key steps include:
- Pyrrole core synthesis : Alkylation of 4-methoxyphenyl groups followed by cyclization to form the 2,5-dimethylpyrrole moiety .
- Imidazole-propyl linker : Coupling of 3-imidazol-1-ylpropylamine via amide bond formation under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Z-configuration control : Stereoselective Knoevenagel condensation using chiral catalysts or controlled reaction temperatures to favor the (Z)-enamide isomer .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the structural identity of this compound confirmed?
A combination of spectroscopic and chromatographic methods is essential:
- NMR : H and C NMR to verify the (Z)-configuration (e.g., coupling constants for α,β-unsaturated enamide protons: J ≈ 10–12 Hz) and substituent positions .
- IR spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (amide C=O) confirm functional groups .
- HPLC-MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H] at m/z 446.2) and purity assessment .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) pathogens, with MIC values compared to controls like fluconazole .
- Cytotoxicity testing : MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC values and selectivity indices .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the imidazole group’s metal-binding capacity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve (Z)-isomer yield?
- Design of Experiments (DoE) : Use fractional factorial designs to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%) .
- Kinetic studies : Monitor reaction progress via inline FTIR or HPLC to identify rate-limiting steps (e.g., enamide isomerization) .
- Computational modeling : DFT calculations (e.g., Gaussian 09) to predict thermodynamic favorability of (Z) vs. (E) configurations based on steric and electronic effects .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration) and compound purity (HPLC traces) .
- SAR studies : Synthesize analogs (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate structural contributors to activity .
- Target profiling : Use chemoproteomics (e.g., affinity chromatography with immobilized compound) to identify off-target interactions .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated imidazole) to improve solubility and reduce first-pass metabolism .
- Cytochrome P450 inhibition assays : Test metabolite formation using liver microsomes and identify vulnerable sites (e.g., demethylation of the methoxyphenyl group) .
- Formulation optimization : Nanoemulsions or liposomal encapsulation to enhance bioavailability .
Q. How to validate the compound’s mechanism of action in cellular pathways?
- CRISPR-Cas9 knockouts : Delete putative targets (e.g., kinases) in cell lines and assess resistance to the compound .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis-related markers like BAX/BCL-2) .
- Molecular docking : AutoDock Vina simulations to predict binding modes with proteins (e.g., EGFR kinase domain) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
